N-(2-ethoxyphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide
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Description
“N-(2-ethoxyphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The compound also has a trifluoromethyl group (-CF3), which is known for its high electronegativity and can greatly influence the compound’s reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the furan ring and the introduction of the trifluoromethyl group. Trifluoromethyl groups can be introduced using various methods, such as the use of trifluoromethyl ketones .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the trifluoromethyl group and the furan ring. The trifluoromethyl group is known for its high electronegativity, which can make the compound more reactive . The furan ring is an aromatic ring, which can participate in electrophilic aromatic substitution reactions.Scientific Research Applications
Synthesis and Antibacterial Activities
- A study by Siddiqa et al. (2022) synthesized N-(4-bromophenyl)furan-2-carboxamide and its analogs, demonstrating significant antibacterial activities against drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and MRSA. These findings highlight the potential of furan-2-carboxamide derivatives in combating antibiotic-resistant infections (Siddiqa et al., 2022).
Chemical Synthesis and Transformation
- Research by Lu, Wu, and Yoshikai (2014) explored the palladium-catalyzed condensation of N-aryl imines and alkynylbenziodoxolones, forming multisubstituted furans. This study contributes to the understanding of furan synthesis and has implications for chemical synthesis in various fields (Lu, Wu, & Yoshikai, 2014).
Polymerization and Material Science
- A study by Jiang et al. (2015) on the enzymatic polymerization of Furan-2,5-Dicarboxylic Acid-Based Furanic-Aliphatic Polyamides provides insights into sustainable alternatives to polyphthalamides. This research is significant for the development of high-performance materials with commercial interest (Jiang et al., 2015).
Bio-Imaging and Sensor Development
- Ravichandiran et al. (2020) developed a phenoxazine-based fluorescence chemosensor using furan-2-carboxamide for the detection of Cd2+ and CN− ions, with applications in bio-imaging in live cells and zebrafish. This study contributes to the field of chemical sensing and bio-imaging (Ravichandiran et al., 2020).
Corrosion Inhibition
- Research by Zulfareen et al. (2016) on the corrosion inhibition efficiency of N-(4-(Morpholinomethyl Carbamoyl Phenyl) Furan-2-Carboxamide for brass in HCl medium demonstrates its potential as a corrosion inhibitor. This is significant for material protection and longevity (Zulfareen et al., 2016).
properties
IUPAC Name |
N-(2-ethoxyphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3NO3/c1-2-26-17-10-6-5-9-15(17)24-19(25)18-12-11-16(27-18)13-7-3-4-8-14(13)20(21,22)23/h3-12H,2H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSFDDRQJUKYCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide |
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